Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate
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Overview
Description
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate is a chemical compound with the molecular formula C12H21NO4. It is a derivative of cyclopropyl acetate and contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate typically involves the reaction of cyclopropyl acetate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting intermediate is then treated with methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]acetate
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- Boc-Dap-OH (tert-butoxycarbonyl-protected amino acid)
Uniqueness
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of molecular rigidity on biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13(4)9(8-6-7-8)10(14)16-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
FATUIGBPEDBQNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CC1)C(=O)OC |
Origin of Product |
United States |
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